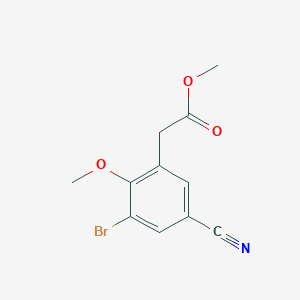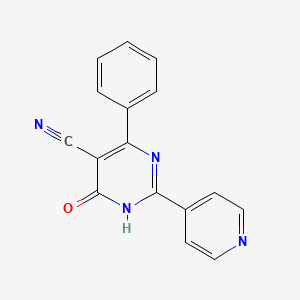
4-Hydroxy-6-phenyl-2-(4-pyridinyl)-5-pyrimidinecarbonitrile
Descripción general
Descripción
4-Hydroxy-6-phenyl-2-(4-pyridinyl)-5-pyrimidinecarbonitrile, also known as HPPyC, is a novel organic compound that has recently been studied for its potential applications in organic synthesis and scientific research. HPPyC is an aromatic heterocyclic compound that is composed of a nitrogen atom, two carbon atoms, and four hydrogen atoms. It has been found to have a variety of unique properties, including good solubility in organic solvents and the ability to form stable covalent bonds with other molecules. In addition, HPPyC has been shown to have a number of potential applications in scientific research and organic synthesis.
Aplicaciones Científicas De Investigación
Synthesis Techniques and Efficiency 4-Hydroxy-6-phenyl-2-(4-pyridinyl)-5-pyrimidinecarbonitrile derivatives have been synthesized through efficient methods, such as one-pot, three-component reactions and ultrasound-mediated processes. These techniques are environmentally friendly, rapid, and convenient, producing derivatives with potential antibacterial and anticancer properties. Notably, magnetic nano Fe3O4 particles have been used as catalysts under solvent-free conditions to promote synthesis, highlighting the innovative approaches in the field of chemical synthesis (Rostamizadeh et al., 2013) (Tiwari et al., 2016).
Derivative Compounds and Biological Activities The synthesis of various derivative compounds, such as pyrazolo[3,4-d]pyrimidine and pyrido[2,3-d]pyrimidine derivatives, has been documented. These derivatives exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Some derivatives have shown promising results in in vivo biological evaluations and molecular docking studies, indicating potential applications in drug discovery and pharmaceutical development (Undare et al., 2016) (Al-Issa, 2012).
Antiviral Properties Certain pyrimidine derivatives, such as 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, have exhibited notable antiviral activities. These compounds have shown inhibitory effects on retrovirus replication in cell cultures, highlighting their potential as therapeutic agents against viral infections (Hocková et al., 2003).
Optical and Electronic Properties Research has also delved into the structural, electronic, and nonlinear optical properties of pyrimidine derivatives. Studies involving density functional theory (DFT) and time-dependent DFT (TDDFT) analyses have revealed significant findings related to the molecular structure, photophysical properties, and NLO characteristics of these compounds. Such research underscores the potential of pyrimidine derivatives in optoelectronic applications and the broader field of material sciences (Hussain et al., 2020).
Propiedades
IUPAC Name |
6-oxo-4-phenyl-2-pyridin-4-yl-1H-pyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N4O/c17-10-13-14(11-4-2-1-3-5-11)19-15(20-16(13)21)12-6-8-18-9-7-12/h1-9H,(H,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPYLBYCMUVCZIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NC(=N2)C3=CC=NC=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-6-phenyl-2-(4-pyridinyl)-5-pyrimidinecarbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



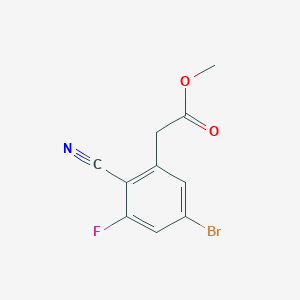
![ethyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate](/img/structure/B1417358.png)
![4-Methoxymethylbicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1417359.png)
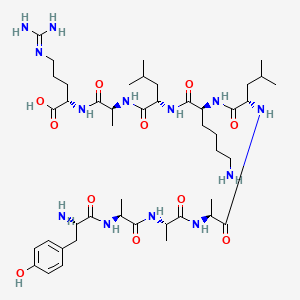
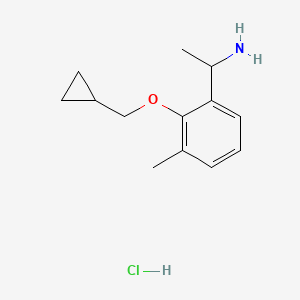
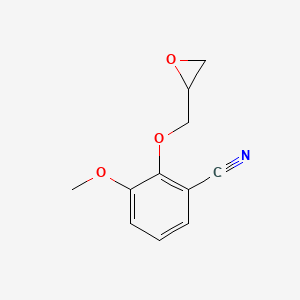
![Methyl 4-[(cyclopropylamino)methyl]benzoate hydrochloride](/img/structure/B1417365.png)
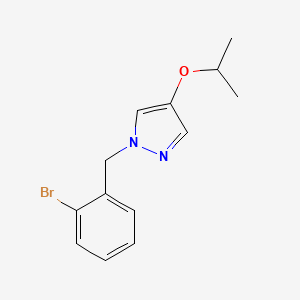
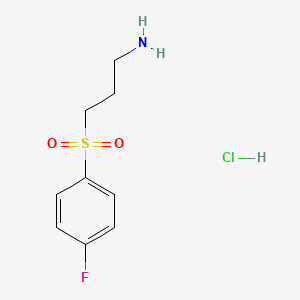
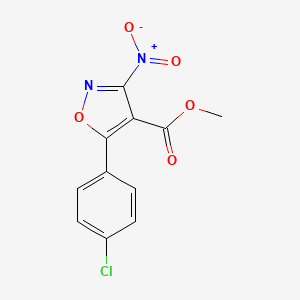
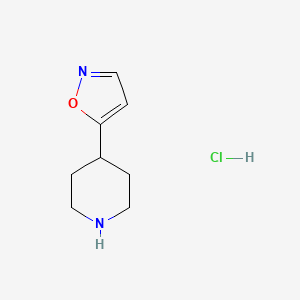
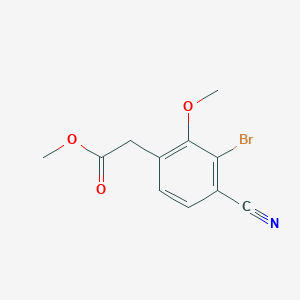
![Methyl 4-{[(imidazo[1,2-a]pyridin-7-ylcarbonyl)hydrazono]methyl}benzoate](/img/structure/B1417376.png)
